

An In-depth Technical Guide to 2-bromo-4-(n-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-bromo-4-(n-morpholino)-benzaldehyde

Cat. No.: B1278147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-4-(n-morpholino)-benzaldehyde is a substituted aromatic aldehyde containing a bromine atom and a morpholine ring. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the morpholine moiety in numerous biologically active compounds and the potential for diverse chemical modifications of the benzaldehyde group. The presence of the bromine atom and the morpholino group is anticipated to influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthesis protocol, and potential biological relevance.

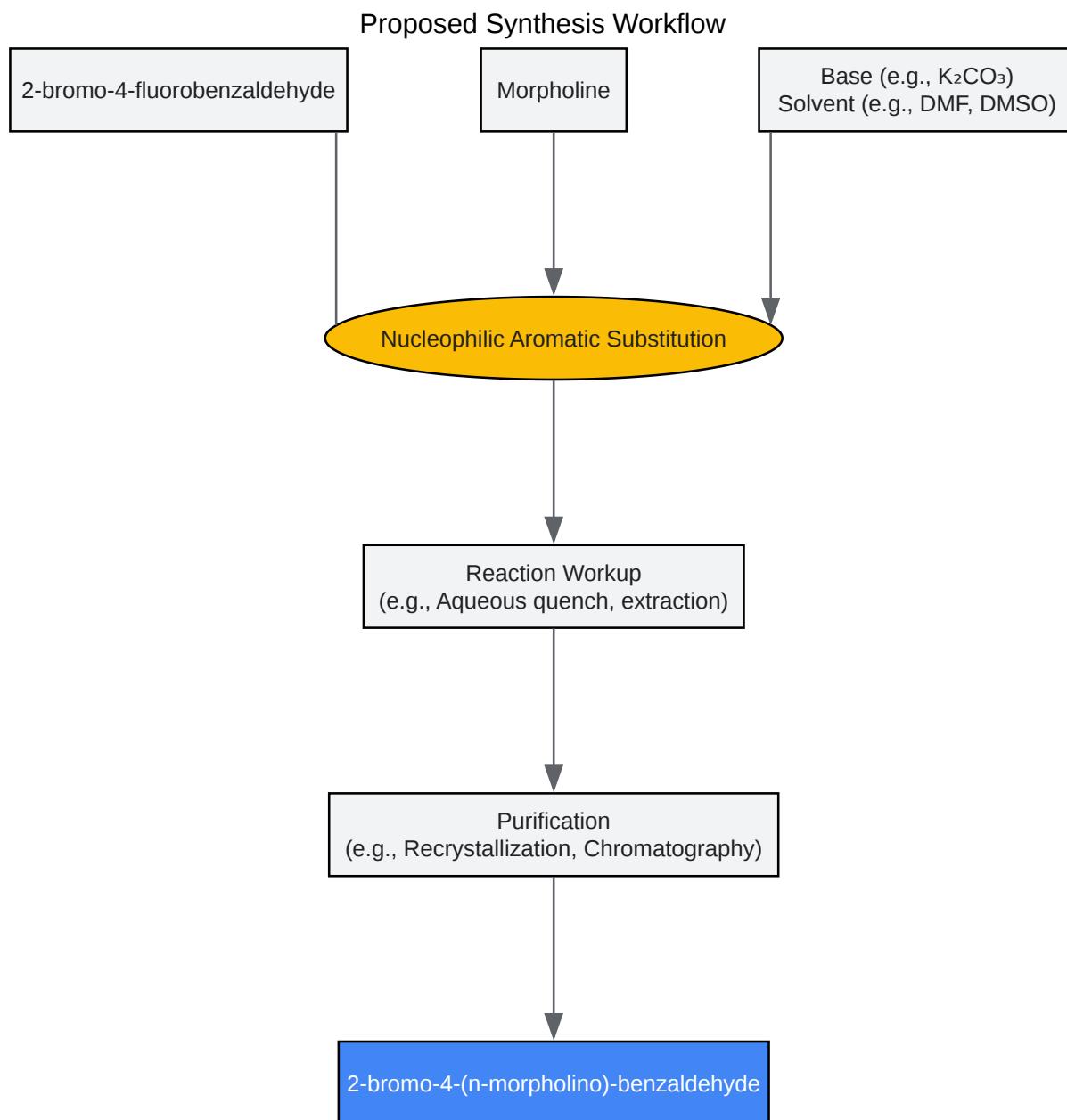
Molecular Structure and Identifiers

The molecular structure of **2-bromo-4-(n-morpholino)-benzaldehyde** consists of a benzene ring substituted with a bromo group at position 2, a morpholino group at position 4, and a formyl (aldehyde) group at position 1.

Identifier	Value
IUPAC Name	2-bromo-4-(morpholin-4-yl)benzaldehyde
CAS Number	883522-52-9[1]
Molecular Formula	C ₁₁ H ₁₂ BrNO ₂ [1]
Molecular Weight	270.12 g/mol [1]
InChI	InChI=1S/C11H12BrNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
SMILES	O=Cc1ccc(cc1Br)N1CCOCC1

Physicochemical Properties

Experimentally determined physicochemical data for **2-bromo-4-(n-morpholino)-benzaldehyde** is limited in publicly available literature. The following table includes predicted data from chemical suppliers and expected properties based on related compounds.


Property	Value	Source
Appearance	White to off-white solid	Predicted[2]
Boiling Point	419.9 ± 45.0 °C	Predicted[2]
Density	1.495 ± 0.06 g/cm ³	Predicted[2]
pKa	0.70 ± 0.40	Predicted[2]
Melting Point	Not available	-
Solubility	Not available	-

Synthesis Protocol

A specific, experimentally validated protocol for the synthesis of **2-bromo-4-(n-morpholino)-benzaldehyde** is not readily available in the surveyed literature. However, a feasible synthetic route can be proposed based on established methodologies for the synthesis of related 4-

morpholinobenzaldehyde derivatives. The most likely approach is a nucleophilic aromatic substitution reaction.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-bromo-4-(n-morpholino)-benzaldehyde**.

Detailed Methodology (Analogous to Synthesis of 4-Morpholinobenzaldehyde)

This protocol is adapted from the synthesis of 4-morpholinobenzaldehyde and should be optimized for the specific substrate.[\[3\]](#)

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-4-fluorobenzaldehyde (1.0 eq), morpholine (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).
- Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form.
- Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Data (Predicted)

While experimental spectra for **2-bromo-4-(n-morpholino)-benzaldehyde** are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aldehyde proton, the aromatic protons, and the morpholine protons. The aldehyde proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will show a splitting pattern consistent

with a 1,2,4-trisubstituted benzene ring. The morpholine protons will likely appear as two multiplets, corresponding to the protons adjacent to the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy

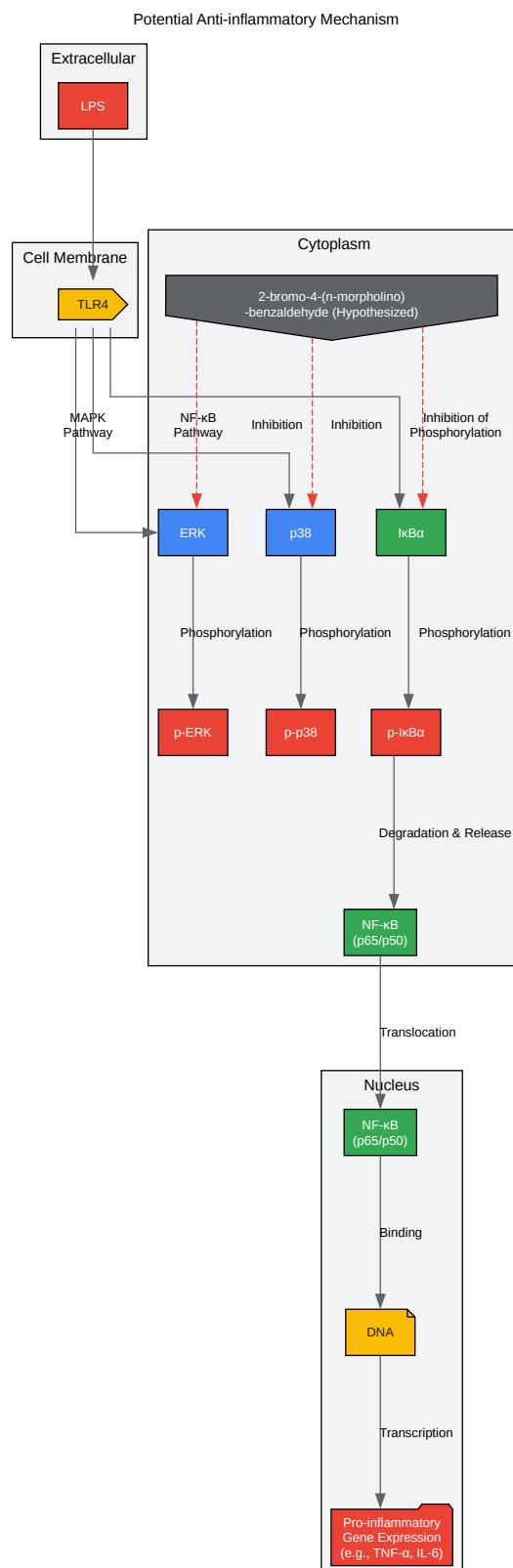
The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde group in the range of δ 185-195 ppm. Aromatic carbons will resonate in the δ 110-160 ppm region. The carbons of the morpholine ring are expected to appear in the upfield region, typically between δ 45-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group around 1680-1700 cm^{-1} . Other significant absorptions will include C-H stretching of the aromatic ring and aldehyde, and C-N and C-O stretching from the morpholine moiety.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M^+) and a characteristic $M+2$ peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the formyl group (CHO) and fragmentation of the morpholine ring.


Potential Biological Activity and Signaling Pathway

Direct experimental evidence for the biological activity of **2-bromo-4-(n-morpholino)-benzaldehyde** is not currently published. However, the structural motifs present in the molecule suggest potential for biological activity, particularly in the area of anti-inflammatory drug discovery.

A study on a structurally related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, has demonstrated anti-inflammatory effects in RAW 264.7 macrophage cells. This compound was found to inhibit the production of pro-inflammatory mediators by suppressing the phosphorylation of ERK and p38, and inhibiting the activation of the NF- κ B signaling pathway. This suggests that **2-bromo-4-(n-morpholino)-benzaldehyde** may also possess anti-inflammatory properties and could potentially act on similar signaling pathways.

Hypothesized Anti-Inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism of action for a brominated benzaldehyde derivative as an inhibitor of pro-inflammatory signaling, based on the findings for a related compound.

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of inflammatory pathways.

Conclusion

2-bromo-4-(n-morpholino)-benzaldehyde is a compound with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data is currently lacking, its structural features suggest it may be a valuable building block for the synthesis of novel bioactive molecules. The presence of the morpholine ring and the bromine atom on the benzaldehyde scaffold provides opportunities for exploring its anti-inflammatory or other therapeutic properties. Further research is warranted to fully characterize this compound and elucidate its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-BROMO-4-MORPHOLIN-4-YL-BENZALDEHYDE | 883522-52-9 [amp.chemicalbook.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-bromo-4-(n-morpholino)-benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278147#2-bromo-4-n-morpholino-benzaldehyde-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com